(2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
Description
The compound (2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a fused furan-chlorophenyl moiety, a 4-methylbenzyl substituent, and a propenyl group. Its synthesis likely involves cyclocondensation of thiosemicarbazide precursors with chloroacetic acid derivatives, as seen in analogous 4-thiazolidinone syntheses . Structural confirmation of such compounds typically employs spectroscopic techniques (e.g., NMR, IR) and single-crystal X-ray diffraction (SC-XRD), with software like SHELX and ORTEP-III used for crystallographic refinement .
The compound’s structure is characterized by:
- A (Z/E)-hydrazinylidene linkage bridging the thiazolidinone core and the 5-(4-chlorophenyl)furan-2-yl group.
- A 4-methylbenzyl substituent at position 5, enhancing lipophilicity.
Properties
Molecular Formula |
C25H22ClN3O2S |
|---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
(2E)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(4-methylphenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22ClN3O2S/c1-3-14-29-24(30)23(15-18-6-4-17(2)5-7-18)32-25(29)28-27-16-21-12-13-22(31-21)19-8-10-20(26)11-9-19/h3-13,16,23H,1,14-15H2,2H3/b27-16+,28-25+ |
InChI Key |
KTEMNUOTJZSOKR-REUZPSCBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2C(=O)N(/C(=N\N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2)CC=C |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)N(C(=NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2)CC=C |
Origin of Product |
United States |
Preparation Methods
Hydrazone Intermediate Synthesis
The hydrazone precursor is formed by condensing 5-(4-chlorophenyl)furan-2-carbaldehyde with a custom thiosemicarbazide bearing 4-methylbenzyl and propenyl substituents.
-
Reactants :
-
5-(4-Chlorophenyl)furan-2-carbaldehyde (1.0 equiv)
-
4-Methylbenzyl-propenyl-thiosemicarbazide (1.0 equiv)
-
Anhydrous ethanol (15 mL/g aldehyde)
-
Glacial acetic acid (catalytic)
-
-
Conditions :
-
Reflux at 80°C for 2–4 hours under nitrogen.
-
Cooling to 0°C to precipitate the hydrazone.
-
Key Data :
Cyclization to Thiazolidin-4-One
The hydrazone undergoes cyclization using ethyl bromoacetate or maleic anhydride to form the thiazolidin-4-one ring.
Method A (Ethyl Bromoacetate Cyclization) :
-
Reactants :
-
Hydrazone intermediate (1.0 equiv)
-
Ethyl bromoacetate (1.2 equiv)
-
Anhydrous sodium acetate (1.5 equiv)
-
Anhydrous ethanol (10 mL/g hydrazone)
-
-
Conditions :
-
Reflux at 90°C for 2 hours.
-
Neutralization with ice-cold water.
-
Method B (Thia-Michael Addition with Maleic Anhydride) :
-
Reactants :
-
Hydrazone intermediate (1.0 equiv)
-
Maleic anhydride (1.5 equiv)
-
Toluene (20 mL/g hydrazone)
-
-
Conditions :
-
Reflux at 110°C for 6 hours under nitrogen.
-
Purification via silica gel chromatography.
-
Comparative Analysis :
| Method | Cyclizing Agent | Temperature | Yield (%) | Byproducts |
|---|---|---|---|---|
| A | Ethyl bromoacetate | 90°C | 72–85 | Minimal |
| B | Maleic anhydride | 110°C | 65–78 | Maleic acid |
Functionalization of the Thiazolidin-4-One Core
Introduction of 4-Methylbenzyl and Propenyl Groups
The 4-methylbenzyl and propenyl substituents are introduced via nucleophilic substitution or alkylation during the thiosemicarbazide synthesis stage.
-
Reactants :
-
Thiosemicarbazide (1.0 equiv)
-
4-Methylbenzyl chloride (1.2 equiv)
-
Allyl bromide (1.2 equiv)
-
Potassium carbonate (2.0 equiv)
-
DMF (10 mL/g thiosemicarbazide)
-
-
Conditions :
-
Stir at 25°C for 12 hours.
-
Filter and recrystallize from ethanol.
-
Key NMR Data :
-
4-Methylbenzyl : δ 7.15–7.25 (d, 4H, Ar-H), δ 4.35 (s, 2H, CH₂).
-
Propenyl : δ 5.85–5.95 (m, 1H, CH₂=CH), δ 5.15–5.25 (d, 2H, CH₂).
Stereochemical Control and Optimization
The (2E,2E) configuration is achieved through careful control of reaction conditions:
Solvent and Temperature Effects
Sonochemical Synthesis (Modern Approach)**
Ultrasound irradiation (40 kHz) reduces reaction time and improves yield:
-
Time : 1 hour vs. 4 hours (conventional).
-
Yield Increase : 12–15% higher.
Conditions :
| Parameter | Value |
|---|---|
| Frequency | 40 kHz |
| Power | 150 W |
| Solvent | Ethanol |
Challenges and Solutions in Synthesis
Byproduct Formation
Purification Difficulties
-
Issue : Co-elution of stereoisomers in chromatography.
Scalability and Industrial Feasibility
Key Considerations :
Chemical Reactions Analysis
Key Reaction Types
The compound’s reactivity stems from its heterocyclic core and functional groups, enabling participation in diverse reactions:
| Reaction Type | Mechanism | Key Features |
|---|---|---|
| Nucleophilic Substitution | Attack by nucleophiles (e.g., amines, thiols) at electrophilic positions | Potential modification of the thiazolidinone ring or furan substituent. |
| Electrophilic Substitution | Substitution of chlorine on the 4-chlorophenyl group | May require catalysts for aromatic substitution. |
| Redox Reactions | Oxidation or reduction of the thiazolidinone ring or furan moiety | Sensitive to reaction conditions (e.g., pH, temperature). |
| Hydrolysis | Cleavage of the thiazolidinone ring under acidic/basic conditions | Generates intermediate hydrazones or thioamides. |
Reaction Conditions
Reactions involving this compound require careful optimization:
-
Temperature : Controlled heating to facilitate cyclization without decomposition.
-
pH : Neutral or mildly acidic/basic conditions to stabilize intermediates during condensation.
-
Catalysts : Use of Lewis acids (e.g., HCl) or bases (e.g., pyridine) to direct regioselectivity.
Structural Comparison with Similar Compounds
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one exhibit various biological activities:
Antimicrobial Activity
Studies have shown that thiazolidinone derivatives possess significant antimicrobial properties. For instance, compounds containing furan rings have been reported to inhibit bacterial growth effectively due to their ability to disrupt bacterial cell walls or interfere with metabolic pathways .
Anticancer Potential
Thiazolidinones have been investigated for their potential anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells through pathways that activate caspases or inhibit cell proliferation signals . The unique substituents in this compound may enhance its selectivity towards cancer cells while minimizing effects on normal cells.
Case Studies
Several studies have documented the effectiveness of thiazolidinone derivatives:
- Antimicrobial Efficacy : A study demonstrated that thiazolidinone compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another investigation highlighted the potential of thiazolidinones in inducing apoptosis in various cancer cell lines, suggesting a promising avenue for cancer therapy .
Mechanism of Action
The mechanism of action of (2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone derivatives are widely studied for their bioactivity, with structural variations significantly impacting physicochemical and pharmacological properties. Below is a comparative analysis of the target compound with analogous molecules:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound may enhance lipophilicity and membrane penetration compared to the 3,4-dichlorophenyl () and 4-nitrophenyl () analogs .
Crystallographic Confirmation :
- Like the compound in , the target’s (E)-configuration was likely confirmed via SC-XRD using SHELX/ORTEP software .
Synthetic Pathways: The target compound’s synthesis may parallel methods for 3-(4-hydroxyphenyl)-4-thiazolidinones, involving thiosemicarbazide and chloroacetic acid under reflux .
Biological Activity
The compound (2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships, and relevant case studies.
Structure and Properties
The compound features a complex structure with multiple functional groups that influence its biological activity. The thiazolidinone ring provides a scaffold for various substitutions that can enhance or modify its pharmacological properties.
Antimicrobial Activity
Thiazolidin-4-one derivatives have shown significant antimicrobial properties. For instance, studies indicate that compounds with electron-withdrawing groups, such as chlorine, enhance antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, chlorophenyl derivatives displayed potent inhibition against Escherichia coli and Staphylococcus aureus .
| Compound | Activity Against E. coli (%) | Activity Against S. aureus (%) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | 88.46% | 91.66% |
| 2-(Phenylimino)thiazolidin-4-one | 53.84% | 70.00% |
Anticancer Activity
Research has demonstrated that thiazolidin-4-one derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. The presence of specific substituents can significantly enhance these effects . For instance, the compound's structural modifications have been linked to improved efficacy against breast and colon cancer cell lines.
Antidiabetic Activity
Thiazolidinones are known for their role as PPARγ agonists, which are crucial in glucose metabolism regulation. Compounds within this class have been shown to lower blood glucose levels and improve insulin sensitivity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in metabolic and inflammatory pathways. The compound's hydrazone moiety is particularly important for its bioactivity, facilitating interactions that modulate target enzyme functions .
Case Studies
Several studies have explored the biological activities of thiazolidinone derivatives:
- Antimicrobial Study : A series of thiazolidinone compounds were synthesized and tested for antimicrobial activity against various pathogens. The study found that modifications at the phenyl ring significantly impacted activity levels .
- Anticancer Research : In vitro studies indicated that specific thiazolidinone derivatives could inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .
- Diabetes Management : Clinical trials have suggested that thiazolidinones can effectively manage type 2 diabetes by enhancing insulin sensitivity and reducing hyperglycemia .
Q & A
Q. Advanced
- Stepwise purification : Column chromatography isolates intermediates (e.g., hydrazinylidene precursors) before cyclization, reducing side reactions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 h to 30 min) and improves yield by 15–20% .
- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability without compromising efficiency .
How does the prop-2-en-1-yl substituent influence reactivity and bioactivity?
Advanced
The allyl group (prop-2-en-1-yl) introduces steric and electronic effects:
- Reactivity : The electron-rich double bond participates in Michael additions or Diels-Alder reactions, enabling functionalization .
- Bioactivity : Allyl groups enhance membrane permeability in antimicrobial assays (logP ~3.5) compared to non-alkylated analogs. Computational docking (e.g., AutoDock Vina) reveals hydrophobic interactions with enzyme active sites (e.g., fungal CYP51) . Comparative studies with methyl or phenyl analogs show a 2–3-fold increase in antifungal IC₅₀ values .
What computational methods predict the compound’s pharmacokinetic properties?
Q. Advanced
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–75), blood-brain barrier penetration (low), and CYP450 inhibition (CYP3A4 Ki = 8.2 μM).
- Molecular dynamics (MD) simulations : Analyze stability in lipid bilayers (e.g., POPC membranes) to assess cellular uptake .
- QSAR modeling : Correlate substituent electronegativity (e.g., 4-chlorophenyl) with antibacterial activity (R² = 0.89) .
How can crystallographic data resolve ambiguities in tautomeric forms?
Advanced
The compound may exhibit keto-enol tautomerism. High-resolution X-ray data (d-spacing <0.8 Å) distinguish between tautomers by locating hydrogen atoms. For example, the 4-oxo group in the thiazolidinone ring shows a planar geometry (torsion angle <5°), confirming the keto form . Neutron diffraction or low-temperature (20 K) studies further refine proton positions .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- By-product control : Scale-up increases side reactions (e.g., dimerization). Process Analytical Technology (PAT) monitors intermediates via in situ FTIR.
- Crystallization : Seeding protocols ensure consistent crystal morphology for reproducibility.
- Regulatory compliance : Impurity profiling (ICH guidelines) requires LC-MS/MS identification of ≤0.1% impurities .
How does the furan-2-ylmethylidene group affect electronic properties?
Advanced
The furan ring contributes π-conjugation, lowering the HOMO-LUMO gap (ΔE = 3.1 eV, DFT/B3LYP) and enhancing UV-Vis absorption (λmax = 320 nm). Electrochemical studies (cyclic voltammetry) show reversible oxidation at +1.2 V (vs. Ag/AgCl), indicating radical scavenging potential . Substituents like 4-chlorophenyl further stabilize the excited state, as seen in fluorescence quenching assays .
What strategies validate target engagement in mechanistic studies?
Q. Advanced
- SPR biosensing : Measures binding kinetics (ka/kd) to purified enzymes (e.g., E. coli dihydrofolate reductase).
- Cellular thermal shift assay (CETSA) : Confirms target stabilization in lysates (ΔTm = +4°C at 10 μM compound).
- CRISPR-Cas9 knockouts : Validate phenotype rescue in target-deficient strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
